(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol
Description
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound featuring a fused dioxane-pyridine ring system with a hydroxymethyl (-CH₂OH) substituent at the 5-position.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYDSVKMASXIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CN=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes .
Medicine
Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Structural and Functional Comparison Table
| Compound Name | CAS / ID | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol | N/A | -CH₂OH at C5 | ~181.17 | Hydroxymethyl group for H-bonding |
| (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol | 443956-46-5 | -CH₂OH at C7 | ~181.17 | Positional isomerism |
| 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde | 443955-90-6 | -CHO at C7 | ~163.15 | Electrophilic aldehyde |
| 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | N/A | -Br at C7 | ~232.06 | Increased lipophilicity |
| N-[3-...-carboxamide (0QQ) | 0QQ | -CONH₂ at C7 | ~391.46 | Drug design applications |
Implications of Structural Differences
- Reactivity : Aldehyde derivatives (e.g., CAS 443955-90-6) are more reactive in nucleophilic additions than the hydroxymethyl target compound .
- Biological Interactions : Carboxamide derivatives (e.g., PDB 0QQ) demonstrate enhanced target engagement via hydrogen bonding, a property that could be engineered into the target compound through functional group interconversion .
Biological Activity
(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol is a heterocyclic compound notable for its unique structural features and potential biological applications. This compound has garnered interest due to its possible pharmacological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a dioxin ring fused to a pyridine ring. Its structure allows for diverse chemical modifications which can lead to the development of novel derivatives with enhanced biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various metabolic pathways. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In a study assessing the antibacterial effects of methanolic extracts from different sources, it was found that certain derivatives showed inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other common pathogens .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.22 mg/ml |
| Plesiomonas shigellosis | 0.44 mg/ml |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Studies utilizing DPPH and FRAP assays demonstrated that certain derivatives possess the ability to scavenge free radicals effectively. The antioxidant activity correlates with the phenolic content present in the extracts .
Case Studies
- Study on Antioxidant and Antibacterial Activities : A comprehensive evaluation of methanolic extracts from Tamarindus indica revealed that compounds similar to this compound exhibited significant antibacterial properties against various pathogens and moderate antioxidant activity .
- Phytochemical Analysis : In another study focusing on the biological properties of methanolic extracts from different plant sources, compounds related to this compound were shown to inhibit the growth of several pathogenic microorganisms while demonstrating varying degrees of antioxidant capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
